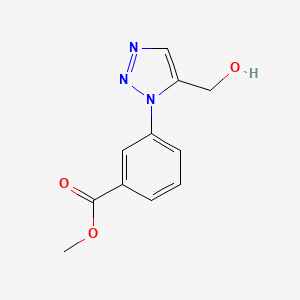
Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate is a synthetic organic compound that features a triazole ring attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-ethynylbenzoic acid can react with an azide derivative to form the triazole ring.
Esterification: The carboxylic acid group of the benzoic acid derivative is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Hydroxymethylation: The triazole ring is functionalized with a hydroxymethyl group, which can be introduced via a reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology and Medicine
Pharmaceuticals: Potential use in drug design due to its bioactive triazole moiety, which is known to interact with various biological targets.
Antimicrobial Agents: The compound can be modified to enhance its antimicrobial properties, making it useful in developing new antibiotics.
Industry
Agrochemicals: Used in the development of pesticides and herbicides.
Dyes and Pigments: The compound’s structure can be modified to produce various dyes and pigments for industrial applications.
Mecanismo De Acción
The mechanism by which Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, the triazole ring can interact with enzymes or receptors, inhibiting or modulating their activity. The hydroxymethyl group can enhance solubility and bioavailability, facilitating the compound’s interaction with its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(1H-1,2,3-triazol-1-yl)benzoate: Lacks the hydroxymethyl group, which may affect its solubility and reactivity.
Methyl 4-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate: Positional isomer with potentially different biological activity and reactivity.
Methyl 3-(5-methyl-1H-1,2,3-triazol-1-yl)benzoate: Contains a methyl group instead of a hydroxymethyl group, affecting its chemical properties and applications.
Uniqueness
Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate is unique due to the presence of both the triazole ring and the hydroxymethyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C11H11N3O3 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
methyl 3-[5-(hydroxymethyl)triazol-1-yl]benzoate |
InChI |
InChI=1S/C11H11N3O3/c1-17-11(16)8-3-2-4-9(5-8)14-10(7-15)6-12-13-14/h2-6,15H,7H2,1H3 |
Clave InChI |
NUWYYKPOWBSYMY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)N2C(=CN=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


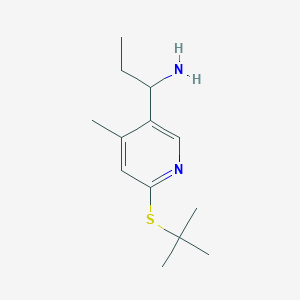

![Octahydro-1H-cyclopenta[b]pyridin-5-ol](/img/structure/B13009451.png)
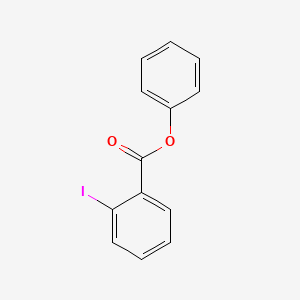
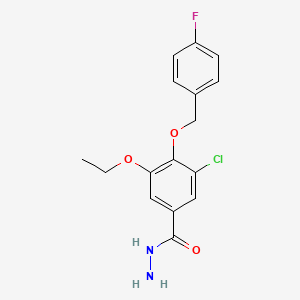
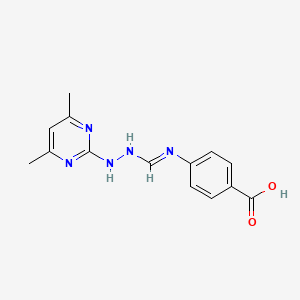
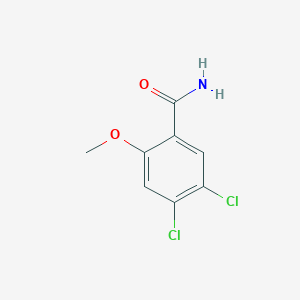
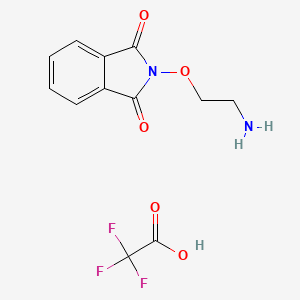

![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)
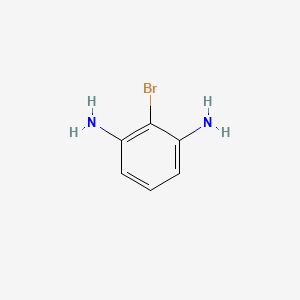
![3-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13009505.png)
![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13009517.png)
